3-(butan-2-yl)-1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)16-9-4-5-10-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-6-8-15(22)11-14/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDZQRBPRBLPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(butan-2-yl)-1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential biological applications. Its structure incorporates a tetrahydroquinazoline moiety linked to a 1,2,4-oxadiazole ring and a butan-2-yl group. This unique combination of functional groups suggests a broad spectrum of biological activities.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promising results in preliminary studies.
Antimicrobial Activity
A study focusing on oxadiazole derivatives revealed significant antimicrobial properties. The compound demonstrated bactericidal effects against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| MRSA | 18 | 32 |
| E. coli | 15 | 64 |
These results suggest that the compound may inhibit bacterial growth effectively, potentially offering a new avenue for antibiotic development.
Cytotoxicity Studies
Cytotoxicity assessments were performed using L929 normal fibroblast cells. The compound exhibited low toxicity at concentrations below 100 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
The findings indicate that the compound is relatively safe for normal cells while retaining its antimicrobial efficacy.
The mechanism through which this compound exerts its biological effects is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. The oxadiazole moiety is particularly noted for its role in inhibiting enzymes involved in biofilm formation.
Case Studies
Several studies have highlighted the effectiveness of similar compounds with oxadiazole and quinazoline structures:
-
Case Study on Anticancer Activity :
A derivative with structural similarities to the compound showed significant inhibition of cancer cell proliferation in vitro against various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values were found to be less than those of standard chemotherapeutic agents. -
Anti-inflammatory Properties :
Another study indicated that compounds with the oxadiazole ring exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in activated macrophages.
Comparison with Similar Compounds
Core Structure
Substituent Effects
- In contrast, Compound A’s 4-chlorobenzyl group introduces aromatic bulk and electron-withdrawing effects, which could favor π-π interactions or modulate electronic properties of the core.
- The 3-chlorophenyl (target) vs. 4-fluorophenyl (Compound A) on the oxadiazole ring alters steric and electronic profiles. Chlorine’s larger size and higher electronegativity may increase steric hindrance, while fluorine’s small size enhances metabolic stability .
Linker Group
- The methyl linker in the target compound may reduce steric constraints compared to Compound A ’s sulfanyl group , which could participate in disulfide bonding or act as a hydrogen-bond acceptor.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinazoline-2,4-dione scaffold is synthesized via cyclocondensation of anthranilic acid with urea or its analogs. For example:
-
Reaction conditions : Anthranilic acid (1 equiv), urea (1.2 equiv), and phosphoryl chloride (POCl₃) as a cyclizing agent in refluxing xylene (140°C, 6–8 hours).
Mechanistic Insight : POCl₃ facilitates the dehydration-cyclization sequence, forming the diketopiperazine ring. Substituents at position 3 (e.g., butan-2-yl) are introduced via alkylation post-cyclization.
Introduction of the Butan-2-yl Group
Alkylation of the Tetrahydroquinazoline Core
The butan-2-yl group is installed at position 3 through nucleophilic substitution:
-
Reagents : Tetrahydroquinazoline-2,4-dione (1 equiv), butan-2-yl bromide (1.5 equiv), potassium carbonate (K₂CO₃) as base, dimethylformamide (DMF) solvent (80°C, 12 hours).
Optimization Note : Higher temperatures (>100°C) led to side reactions, while weaker bases (e.g., NaHCO₃) resulted in incomplete alkylation.
Synthesis of the 3-(3-Chlorophenyl)-1,2,4-Oxadiazole-5-ylmethyl Moiety
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is constructed from 3-chlorobenzamide and hydroxylamine:
-
Formation of amidoxime : 3-Chlorobenzamide (1 equiv) reacts with hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) in ethanol/water (3:1) under reflux (4 hours).
-
Cyclization : The amidoxime intermediate is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2 equiv) at 0°C→RT (2 hours).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime formation | NH₂OH·HCl, EtOH/H₂O, reflux | 85 |
| Cyclization | ClCH₂COCl, TEA, DCM | 78 |
Coupling of Oxadiazole and Tetrahydroquinazoline Fragments
N-Alkylation of Tetrahydroquinazoline
The oxadiazole-methyl group is introduced via N-alkylation:
-
Reagents : 3-(Butan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (1 equiv), 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (1.2 equiv), K₂CO₃, DMF (90°C, 8 hours).
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.85–3.10 (m, 2H, CH₂), 4.55 (s, 2H, NCH₂Oxadiazole), 7.40–7.80 (m, 4H, aromatic).
-
HRMS : m/z calculated for C₂₂H₂₂ClN₅O₃ [M+H]⁺: 476.1492, found: 476.1489.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
A patent (WO2020240493A1) describes a one-pot method for analogous tetrahydroquinazoline derivatives:
-
Simultaneous cyclization-alkylation : Anthranilic acid, urea, and butan-2-yl bromide react in POCl₃/xylene (120°C, 10 hours).
-
In situ oxadiazole coupling : Adds 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole directly to the reaction mixture.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduced reaction times for oxadiazole cyclization, improving yields to 82%.
Challenges and Optimization Strategies
Q & A
Q. What are the standard synthetic routes for preparing 3-(butan-2-yl)-1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclocondensation of a nitrile precursor with hydroxylamine (e.g., refluxing in ethanol at 80–100°C for 6–12 hours) .
- Step 2 : Alkylation of the quinazoline-dione core using a chloromethyl-oxadiazole intermediate under basic conditions (e.g., sodium hydride in DMF at 0–5°C) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., methanol/water) . Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during alkylation.
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- 1H/13C NMR : Assign peaks for the chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons), oxadiazole methylene (δ 4.8–5.2 ppm), and quinazoline carbonyls (δ 165–170 ppm for C=O) .
- IR Spectroscopy : Confirm C=O stretches (1680–1720 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl and Br isotopes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate during synthesis?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance cyclocondensation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF often improves solubility but may require lower temperatures to prevent decomposition .
- Reaction Monitoring : Use TLC (silica gel, UV detection) or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. What strategies are effective for resolving contradictory bioactivity data across different assays?
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native proteins) .
- Control Experiments : Include known inhibitors/agonists (e.g., TRPA1/TRPV1 antagonists for pain-related targets) to validate assay sensitivity .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding mode variations caused by conformational flexibility in the oxadiazole-quinazoline scaffold .
Q. How does substituent variation on the chlorophenyl or oxadiazole groups influence biological activity?
- Electron-Withdrawing Groups (e.g., -Cl, -CF3) : Enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but may reduce solubility .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy) on the phenyl ring can disrupt π-π stacking, altering selectivity .
- Case Study : Replacing 3-chlorophenyl with 3-bromophenyl in analogous compounds increased anti-inflammatory activity by 40% in murine models .
Methodological Challenges and Solutions
Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound?
- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) using fluorogenic substrates and stopped-flow spectrometry .
- Cellular Imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .
- Proteomics : Perform pull-down assays with biotinylated probes to identify binding partners .
Q. How can crystallographic data be leveraged to refine the molecular structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
